molecular formula C16H23NO3 B8530458 (R)-tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8530458
M. Wt: 277.36 g/mol
InChI Key: HNDZHKHZJFMDRO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a phenoxymethyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the pyrrolidine derivative with a phenoxymethyl halide under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Primary alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of its phenoxymethyl group to the active site of the target, leading to inhibition or modulation of the target’s activity. The tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and stability .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate: Unique due to its combination of a tert-butyl ester, phenoxymethyl group, and pyrrolidine ring.

    tert-Butyl ®-2-(methoxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a methoxymethyl group instead of phenoxymethyl.

    tert-Butyl ®-2-(benzyloxymethyl)pyrrolidine-1-carboxylate: Contains a benzyloxymethyl group, offering different reactivity and applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl (2R)-2-(phenoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-7-8-13(17)12-19-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3/t13-/m1/s1

InChI Key

HNDZHKHZJFMDRO-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1COC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2

Origin of Product

United States

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